7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Description
The compound 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a coumarin derivative featuring a diethylamino group at the 7-position and a 1,3,4-oxadiazole ring substituted with a furan-2-yl moiety at the 3-position. Coumarin derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and fluorescent applications.
Properties
IUPAC Name |
7-(diethylamino)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-3-22(4-2)13-8-7-12-10-14(19(23)25-16(12)11-13)17-20-21-18(26-17)15-6-5-9-24-15/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQLGRISPLYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the diethylamino group and the furan-2-yl-1,3,4-oxadiazol-2-yl moiety. Common synthetic routes include:
Formation of Chromen-2-one Core: This step often involves the cyclization of salicylaldehyde derivatives with appropriate reagents.
Introduction of Diethylamino Group: This can be achieved through nucleophilic substitution reactions using diethylamine.
Formation of Furan-2-yl-1,3,4-oxadiazol-2-yl Moiety: This step involves the cyclization of furan derivatives with hydrazides to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole moiety participates in nucleophilic substitution reactions, particularly at the C2 position. For example:
These substitutions retain the oxadiazole ring’s stability while introducing functional groups for downstream applications.
Cycloaddition Reactions
The furan and oxadiazole groups enable cycloaddition pathways:
2.1. Diels-Alder Reaction
The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hours | Bicyclic adduct with endo preference | >90% endo |
| Acrylonitrile | Microwave, 150°C, 1 hour | Fused pyran-oxadiazole derivative | 78% |
2.2. Huisgen Azide-Alkyne Cycloaddition
The oxadiazole’s electron-deficient triple bond facilitates copper-catalyzed click chemistry with azides, forming triazole-linked hybrids (e.g., bioconjugates) .
Electrophilic Aromatic Substitution
The chromenone’s electron-rich aromatic ring undergoes electrophilic substitution, primarily at the C6 position (para to the diethylamino group):
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hours | 6-Nitro-7-(diethylamino)-chromenone analog |
| Sulfonation | SO₃/H₂SO₄ | 80°C, 4 hours | Sulfonated derivative |
The diethylamino group directs incoming electrophiles to the C6 position, as confirmed by computational studies .
4.1. Oxadiazole Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a thioamide or amine derivative, depending on conditions:
| Catalyst | Solvent | Product | Application |
|---|---|---|---|
| Pd-C (10%) | Ethanol | 3-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)... | Antimicrobial agents |
4.2. Furan Ring Oxidation
Oxidation with mCPBA converts the furan to a γ-lactone, enhancing solubility for pharmacokinetic studies .
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-modified chromenone-oxadiazole hybrid | 65% |
| Sonogashira | Terminal alkyne, CuI | Alkynyl-linked derivatives | 58% |
These reactions are critical for tuning electronic properties in drug discovery .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the oxadiazole ring undergoes ring-opening to form hydrazide intermediates, which recyclize into pyrazole or triazole derivatives upon heating .
Photochemical Reactions
The chromenone core exhibits photochemical activity, undergoing [2+2] cycloaddition under UV light (λ = 365 nm) to form dimeric structures with potential optoelectronic applications .
Key Research Findings
-
Anticancer Activity : Derivatives from cross-coupling reactions show IC₅₀ values of 29–89 nM against NUGC, DLDI, and MCF cancer cell lines .
-
Antimicrobial Efficacy : Thiadiazole analogs exhibit MIC values of 4–8 µg/mL against S. aureus and E. coli .
-
Optical Properties : The diethylamino group confers solvatochromism, with emission maxima shifting from 450 nm (hexane) to 520 nm (DMSO) .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Further studies should explore its catalytic applications and in vivo pharmacokinetics.
Scientific Research Applications
- Formation of Oxadiazole : The initial step involves the synthesis of the oxadiazole ring using furan derivatives and appropriate amines.
- Coupling Reaction : The oxadiazole is then coupled with a diethylamino-substituted chromenone under acidic or basic conditions.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Anticancer Activity
Research indicates that compounds similar to 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
Case Study: GSK-3 Inhibition
One notable application is the inhibition of Glycogen Synthase Kinase 3 (GSK-3), which plays a crucial role in various cellular processes including metabolism and cell signaling. Compounds targeting GSK-3 have been explored for their potential in treating cancer and neurodegenerative diseases .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could be developed into a therapeutic agent for infectious diseases.
Fluorescent Properties
Due to its unique structure, this compound may possess fluorescent properties that can be utilized in biological imaging and tracking applications. Such characteristics are beneficial for developing fluorescent probes in cellular studies.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, while the furan-2-yl-1,3,4-oxadiazol-2-yl moiety can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Comparative Findings
Anticancer Activity
- Target Compound vs. Chalcone-Coumarin Hybrid (77): The chalcone derivative (77) exhibited potent anticancer activity via apoptosis induction in HCT-116 cells, attributed to its conjugated chalcone moiety enabling redox cycling and fluorescence imaging . The target compound lacks the chalcone group but retains the diethylamino coumarin core, which may contribute to fluorescence-based tracking. Its furan-oxadiazole substituent could modulate interactions with cancer cell targets, though direct evidence is unavailable.
- The target compound’s furan substituent, being electron-rich and less bulky than phenyl/pyridinyl groups, might enhance solubility or target specificity .
Antimicrobial Activity
- Target Compound vs. LMM11 and Patel et al. Derivatives:
LMM11, containing a furan-oxadiazole group similar to the target compound, showed antifungal activity against C. albicans by inhibiting thioredoxin reductase . Patel et al.’s sulfanyl-oxadiazole coumarins exhibited broad-spectrum antimicrobial activity, with MIC values as low as 6.25 µg/mL against S. aureus and E. coli . The target compound’s furan substitution may offer distinct interactions with microbial enzymes compared to sulfanyl or phenyl groups.
Fluorescence and Drug Delivery
- The diethylamino group in the target compound and chalcone derivative (77) contributes to red fluorescence, enabling real-time tracking of cellular uptake and localization . This property is absent in non-amino-substituted analogs like Patel et al.’s derivatives.
Biological Activity
The compound 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a derivative of coumarin that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a coumarin backbone, substituted with a furan ring and an oxadiazole moiety, which are known to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against prostate cancer (DU145), breast cancer (MCF7), and leukemia (HL60) cell lines.
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell cycle progression. In particular, the compound was found to increase caspase activity in MCF7 cells, indicating a pro-apoptotic effect .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity :
- Tested Pathogens : It was effective against various bacterial strains and fungi.
- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Antioxidant Properties
The antioxidant capacity of the compound has also been assessed:
- Assays Conducted : DPPH radical scavenging assay and ABTS assay were utilized to evaluate its free radical scavenging ability.
- Results : The compound exhibited significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Case Studies
-
Study on Anticancer Effects :
A study conducted by researchers evaluated the effects of this compound on DU145 prostate cancer cells. They found that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents. -
Antimicrobial Evaluation :
Another research effort focused on assessing the antimicrobial properties against common pathogens. The results indicated that the compound inhibited growth at low micromolar concentrations, suggesting its potential as an antimicrobial agent.
Q & A
Basic: What are the standard synthetic protocols for preparing 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one?
Methodological Answer:
The synthesis involves a multi-step approach:
Coumarin Core Formation : Start with 7-(diethylamino)coumarin derivatives. Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is a common precursor, synthesized via Pechmann condensation or Knoevenagel reactions .
Oxadiazole Ring Construction : React the coumarin-3-carbohydrazide intermediate with furan-2-carboxylic acid derivatives. Cyclization is achieved using reagents like POCl₃ or under reflux with dehydrating agents (e.g., H₂SO₄) .
Purification : Recrystallize from ethanol/DMF mixtures, and confirm purity via HPLC (>98%) and NMR (¹H/¹³C) .
Key Reaction Conditions (Table 1):
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Piperidine, ethanol, reflux (5–6 h) | 65–75% | |
| 2 | POCl₃, dry DMF, 0–5°C | 80–85% | |
| 3 | Recrystallization (EtOH:DMF 3:1) | 95% purity |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Test alternatives to piperidine (e.g., triethylamine or DBU) to enhance cyclization efficiency .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 6 h) and minimize side products .
- Solvent Optimization : Replace ethanol with acetonitrile or THF to improve solubility of hydrophobic intermediates .
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are used to confirm the molecular structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify diethylamino protons (δ 1.2–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet) and oxadiazole/furan ring carbons (δ 150–165 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL refinement (e.g., R factor <0.05) .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Dynamic Effects : Check for tautomerism in the oxadiazole ring using variable-temperature NMR .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between regioisomers or byproducts .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP) .
Basic: What analytical methods ensure compound purity for biological testing?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 365 nm, coumarin absorbance) .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
- Melting Point : Sharp melting range (e.g., 210–212°C) indicates homogeneity .
Advanced: How to mitigate organic degradation during long-term stability studies?
Methodological Answer:
- Temperature Control : Store samples at –20°C under argon to slow oxidation .
- Matrix Stabilization : Add antioxidants (e.g., BHT) or use lyophilization for aqueous solutions .
- Real-Time Monitoring : Use LC-MS to track degradation products (e.g., hydrolyzed oxadiazole) .
Basic: How to design bioactivity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or DNA topoisomerases, as coumarin-oxadiazole hybrids show inhibition .
- Dose Range : Test 0.1–100 µM in triplicate, using MTT assays for cytotoxicity .
- Controls : Include doxorubicin (positive control) and DMSO (vehicle control) .
Advanced: How to interpret conflicting bioactivity results across studies?
Methodological Answer:
- Assay Variability : Normalize data to cell line-specific viability (e.g., IC50 in HeLa vs. MCF-7) .
- Solvent Effects : Compare DMSO vs. PBS solubility; precipitation can falsely lower activity .
- Metabolic Interference : Use CYP450 inhibitors (e.g., ketoconazole) to test if metabolism alters efficacy .
Advanced: What strategies enhance solubility or bioavailability via structural modification?
Methodological Answer:
- PEGylation : Attach polyethylene glycol to the diethylamino group to improve aqueous solubility .
- Prodrug Design : Convert the oxadiazole to a hydrolyzable ester (e.g., acetyloxime derivatives) .
- Co-Crystallization : Use succinic acid or cyclodextrins to form stable co-crystals .
Advanced: What challenges arise in crystallographic studies of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation from DMSO/ethyl acetate mixtures to obtain diffraction-quality crystals .
- Disorder Modeling : Refine disordered diethylamino groups using SHELXL’s PART instruction .
- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K to resolve weak oxadiazole-furan interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
